5-Fluoro-3-methylisoquinoline
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Overview
Description
5-Fluoro-3-methylisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their wide range of biological activities and applications in pharmaceuticals, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Pre-fluorinated Precursors: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroisoquinoline N-oxides, while reduction may produce fluoroisoquinoline derivatives with reduced nitrogen functionalities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methylisoquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-Fluoroisoquinoline: Similar to 5-Fluoro-3-methylisoquinoline, this compound has a fluorine atom on the isoquinoline ring but lacks the methyl group.
3-Methylisoquinoline: This compound has a methyl group on the isoquinoline ring but lacks the fluorine atom.
Fluoroquinolines: These compounds have a fluorine atom on the quinoline ring, a structural isomer of isoquinoline.
Uniqueness: The uniqueness of this compound lies in its combined fluorine and methyl substituents, which confer distinct reactivity and biological activity. The presence of both groups can enhance its interaction with molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C10H8FN |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
5-fluoro-3-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,1H3 |
InChI Key |
UVARZMDRTXCYGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2F)C=N1 |
Origin of Product |
United States |
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